molecular formula C17H21N9O3 B11589650 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11589650
M. Wt: 399.4 g/mol
InChI Key: WEHCDLQFHROADC-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling and subsequent functionalization.

    Oxadiazole Intermediate Synthesis: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Triazole Intermediate Synthesis:

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the hydrazide moiety would produce amines.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,4-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,3,4-oxadiazol-2-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both oxadiazole and triazole rings, along with the hydrazide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H21N9O3

Molecular Weight

399.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C17H21N9O3/c1-4-28-12-7-5-11(6-8-12)9-19-21-17(27)14-13(10-25(2)3)26(24-20-14)16-15(18)22-29-23-16/h5-9H,4,10H2,1-3H3,(H2,18,22)(H,21,27)/b19-9+

InChI Key

WEHCDLQFHROADC-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.